N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide
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Overview
Description
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a methylsulfanyl group
Scientific Research Applications
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to introduce specific functional groups into target compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the methylsulfanyl group. One common method involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The methylsulfanyl group can then be introduced via nucleophilic substitution reactions using methylthiol or its derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methylsulfanyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- N-(5-Methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
- N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine
Uniqueness
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide stands out due to its combination of an oxadiazole ring and a methylsulfanyl group, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-29-19-14-8-13-18(15-19)22-25-26-23(28-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESAHGFFNHLRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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